molecular formula C16H20N4OS B6756834 N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide

N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide

Cat. No.: B6756834
M. Wt: 316.4 g/mol
InChI Key: AKQILRSTLQAXND-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c21-16(18-13-4-3-11-9-17-19-14(11)8-13)20-6-1-2-15(20)12-5-7-22-10-12/h5,7,9-10,13,15H,1-4,6,8H2,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQILRSTLQAXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2CCC3=C(C2)NN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the indazole and thiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the indazole ring can produce dihydroindazole derivatives. Substitution reactions can introduce various functional groups onto the pyrrolidine ring, leading to a diverse array of derivatives.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and thiophene rings can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)methanamine dihydrochloride
  • 1-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)cyclohex-3-ene-1-carboxamide
  • 2-phenyl-N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)butanamide

Uniqueness

N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide is unique due to its combination of an indazole ring, a thiophene ring, and a pyrrolidine ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.

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